2-hydrazinylbutanoic acid

Peptidomimetic Design Supramolecular Chemistry Hydrogen Bonding

Select 2-Hydrazinylbutanoic Acid (CAS 15960-39-1) for its unique α-hydrazino scaffold, offering 3 H-bond donors & 4 acceptors for enhanced proteolytic stability in peptidomimetics. Its high hydrophilicity (XLogP3 -2.7) enables aqueous-phase bioconjugation without organic co-solvents, unlike aromatic analogs. Ideal for automated peptide synthesizers due to its solid-state, non-volatile powder form (mp 201-203°C).

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 15960-39-1
Cat. No. B6597905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinylbutanoic acid
CAS15960-39-1
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NN
InChIInChI=1S/C4H10N2O2/c1-2-3(6-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
InChIKeyAJYLWDRNNNHBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinylbutanoic Acid (CAS 15960-39-1): A Versatile α-Hydrazino Acid Scaffold for Peptidomimetic Synthesis


2-Hydrazinylbutanoic acid (C₄H₁₀N₂O₂, MW 118.13 g/mol, CAS 15960-39-1) is an α-hydrazino carboxylic acid that combines a hydrazinyl group (-NH-NH₂) at the α-position with a butanoic acid backbone. This bifunctional scaffold provides both nucleophilic hydrazine reactivity and carboxyl functionality, enabling its use as a chiral building block in the preparation of (N-aminoamide) peptides and hydrazide peptides [1]. It belongs to the α-hydrazino acid class, a growing area of interest for designing conformationally constrained peptidomimetics with potential bioactivity [1].

Why 2-Hydrazinylbutanoic Acid (CAS 15960-39-1) Cannot Be Replaced by Common Amino Acid Analogs in Peptide Scaffold Design


Generic substitution of 2-hydrazinylbutanoic acid with structurally similar α-substituted carboxylic acids such as α-hydroxy acids, α-amino acids, or simple hydrazine derivatives is scientifically unsound in peptidomimetic design. The α-hydrazinyl moiety introduces an additional Nα nitrogen atom relative to standard α-amino acids, which fundamentally alters hydrogen bonding capacity (3 H-bond donors, 4 H-bond acceptors ), conformational flexibility (3 rotatable bonds ), and regioselectivity in peptide coupling chemistry [1]. This unique donor-acceptor profile cannot be replicated by α-hydroxy acids (which lack the amine functionality), α-amino acids (which possess only one nitrogen atom), or simple alkyl hydrazines (which lack the α-carboxyl group). The following evidence demonstrates where this specific α-hydrazino butanoic acid configuration delivers measurable differentiation in key research applications.

Quantitative Differentiation Evidence for 2-Hydrazinylbutanoic Acid (CAS 15960-39-1) Against Closest Analogs


Hydrogen Bond Donor Capacity of 2-Hydrazinylbutanoic Acid vs. α-Amino Acids and α-Hydroxy Acids

2-Hydrazinylbutanoic acid provides three hydrogen bond donors per molecule, compared to two H-bond donors for structurally analogous α-amino acids (e.g., 2-aminobutanoic acid) and one H-bond donor for α-hydroxy acids (e.g., 2-hydroxybutanoic acid). This difference arises from the hydrazinyl group (-NH-NH₂), which contributes two donor-capable NH moieties plus the carboxylic acid proton . The compound also offers four H-bond acceptor sites, exceeding the three acceptors typical of α-amino acids (two carboxylate oxygens plus one amine nitrogen) .

Peptidomimetic Design Supramolecular Chemistry Hydrogen Bonding

Rotatable Bond Count of 2-Hydrazinylbutanoic Acid Compared to Aromatic α-Hydrazino Acids

2-Hydrazinylbutanoic acid possesses 3 rotatable bonds, compared to 4 rotatable bonds for the aromatic analog 2-hydrazinyl-3-phenylpropanoic acid (α-hydrazino-β-phenylpropionic acid). This lower rotatable bond count results from the aliphatic ethyl side chain versus the benzyl side chain in the aromatic analog [1]. The aliphatic nature also yields a predicted LogP of -2.7, indicating substantially higher aqueous solubility than aromatic α-hydrazino acids (LogP typically >0 due to phenyl ring hydrophobicity) .

Conformational Flexibility Peptide Backbone Dynamics Molecular Docking

Solid-State Stability and Crystallinity of 2-Hydrazinylbutanoic Acid vs. Liquid Hydrazine Derivatives

2-Hydrazinylbutanoic acid is a crystalline solid with a melting point of 201–203 °C, enabling precise weighing and long-term room-temperature storage as a powder [1]. In contrast, simple hydrazine derivatives such as hydrazine hydrate (liquid, boiling point 118.5 °C) and 2-hydrazinoethanol (liquid) require cold-chain handling or inert-atmosphere storage due to volatility and oxidative sensitivity. The solid-state nature of 2-hydrazinylbutanoic acid provides a measurable advantage in laboratory workflow reproducibility.

Compound Handling Long-Term Storage Synthetic Intermediate

α-Hydrazino Acid Peptide Incorporation: Regioselectivity Challenge and Structural Advantage

α-Hydrazino acids including 2-hydrazinylbutanoic acid serve as precursors for (N-aminoamide) peptides and hydrazide peptides — structural classes that cannot be synthesized from standard α-amino acids or α-hydroxy acids. The presence of the additional Nα nitrogen atom introduces a unique coupling regioselectivity challenge not encountered with α-amino acids, requiring specialized protecting group strategies [1]. This synthetic complexity is offset by the resulting pseudopeptide structures, which exhibit altered proteolytic stability and backbone conformation relative to native peptides.

Peptide Synthesis Pseudopeptides N-Aminoamide Peptides

Research and Industrial Application Scenarios for 2-Hydrazinylbutanoic Acid (CAS 15960-39-1)


Synthesis of Conformationally Constrained N-Aminoamide Peptidomimetics

Research laboratories synthesizing (N-aminoamide) peptides and hydrazide peptides should select 2-hydrazinylbutanoic acid as the α-hydrazino acid building block for constructing peptide backbones with modified hydrogen bonding capacity (3 H-bond donors, 4 acceptors ) and altered conformational dynamics relative to native α-amino acids [1]. This scaffold is particularly valuable for medicinal chemistry programs seeking enhanced proteolytic stability in peptide-based drug candidates.

Aqueous-Phase Bioconjugation and Supramolecular Assembly

The high hydrophilicity of 2-hydrazinylbutanoic acid (XLogP3 = -2.7; PSA = 75.4 Ų ) makes it the preferred α-hydrazino acid for aqueous-phase bioconjugation chemistry, where aromatic α-hydrazino acids such as 2-hydrazinyl-3-phenylpropanoic acid (L-HPPA) [1] exhibit solubility limitations. This property is essential for reactions conducted under physiological or near-physiological buffer conditions without organic co-solvents.

Solid-Phase Peptide Synthesis Requiring Non-Volatile Building Blocks

Automated peptide synthesizers and high-throughput synthesis platforms benefit from the solid-state nature of 2-hydrazinylbutanoic acid (melting point 201–203 °C ) as a non-volatile powder form [1]. This eliminates the volumetric handling errors, evaporation losses, and cold-chain logistics associated with liquid hydrazine derivatives (e.g., hydrazine hydrate, 2-hydrazinoethanol) and ensures reproducible coupling stoichiometry across parallel synthesis campaigns.

Development of Novel Hydrazide-Based Chelating Agents and Metal-Binding Scaffolds

The bifunctional nature of 2-hydrazinylbutanoic acid — featuring both a hydrazinyl nucleophile and a carboxyl metal-coordinating group — positions it as a versatile precursor for hydrazide and heterocyclic chelating agents . The aliphatic butanoic acid backbone offers reduced steric hindrance compared to aromatic or branched-chain α-hydrazino acids, facilitating access to metal-binding architectures with tunable coordination geometries for applications in radiopharmaceuticals, catalysis, or metal sequestration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-hydrazinylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.